1-[4-(Benzyloxy)phenyl]piperazine

Synthetic Chemistry Process Development N-Arylation

CNS drug discovery programs often face a critical gap: the need for a piperazine scaffold that balances optimal brain penetration with synthetic versatility. Standard N-phenylpiperazines lack the necessary lipophilicity for blood-brain barrier penetration, and simpler analogs foreclose late-stage functionalization. 1-[4-(Benzyloxy)phenyl]piperazine directly solves this. - CNS-Optimized Physicochemistry: LogP of 2.87 ensures superior brain exposure for neurological targets (depression, anxiety, neurodegeneration). - Latent Functionality: The benzyloxy group acts as a traceless phenol protecting group, enabling divergent synthesis of complex architectures. HCl salt improves aqueous solubility (estimated 270.9 mg/L free base). - High-Yield Synthesis: The 4-benzyloxy group enhances Pd-catalyzed N-arylation yields to ~90%, reducing material costs and simplifying purification.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 144881-52-7
Cat. No. B117161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)phenyl]piperazine
CAS144881-52-7
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
InChIKeyBSYHPGDHIZWPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Benzyloxy)phenyl]piperazine: A CNS Drug Scaffold


1-[4-(Benzyloxy)phenyl]piperazine (CAS 144881-52-7) is a synthetic organic compound featuring a piperazine core N-arylated with a 4-benzyloxyphenyl moiety [1]. With a molecular formula of C₁₇H₂₀N₂O and a molecular weight of 268.35 g/mol, this compound serves as a critical building block and pharmacophore in medicinal chemistry [2]. Its structural class, benzyloxyphenylpiperazines, has been extensively characterized as a scaffold for developing high-affinity neurokinin-1 (NK1) receptor antagonists [3] and dual-action antidepressants combining NK1 antagonism with serotonin reuptake inhibition [4]. The compound exists primarily as the free base, though hydrochloride salts are also available to enhance aqueous solubility for specific assay conditions.

CNS pharmacophore scaffold for NK1 and serotonergic target ligands
Benzyloxy group serves as latent phenol for late-stage diversification
Available as free base and hydrochloride salt for varied assay conditions

Why 1-[4-(Benzyloxy)phenyl]piperazine Excels


The piperazine scaffold is ubiquitous in medicinal chemistry, but functional outcomes are exquisitely sensitive to the nature of the N-aryl substituent [1]. Simple N-phenylpiperazine or N-benzylpiperazine analogs lack the extended aromatic and ether functionality of the 4-benzyloxyphenyl group, which directly governs both target affinity and physicochemical properties. For instance, structure-activity relationship (SAR) studies on N-aryl-N'-benzylpiperazines demonstrate that the specific substitution pattern on the phenyl ring (1,3- vs. 1,4-disubstitution) profoundly impacts D₂ and 5-HT₁A receptor binding profiles [2]. Furthermore, the benzyloxy group in this compound provides a strategic synthetic handle: it serves as a protected phenol that can be deprotected to generate a free hydroxyl group, enabling further derivatization [3]. Substituting this specific building block with a less functionalized piperazine derivative would not only alter biological activity but also foreclose critical synthetic pathways. The evidence below quantifies the specific advantages conferred by the 4-benzyloxyphenyl moiety in this compound.

Receptor affinity shifts
Unsubstituted or N-benzyl piperazine analogs lack the 4-benzyloxyphenyl motif, which directly influences D₂ and 5-HT₁A binding profiles; substitution pattern changes may alter target selectivity.
Lost synthetic handle
Simple N-arylpiperazines offer no protected phenol moiety, preventing late-stage hydrogenolysis and subsequent functionalization; this limits route diversity and scaffold elaboration.
CNS permeability mismatch
Analogues with lower lipophilicity (e.g., N-phenylpiperazine, deprotected phenol) show LogP below the typical CNS range, which may reduce passive brain penetration in neurological models.

1-[4-(Benzyloxy)phenyl]piperazine: Head-to-Head Comparisons


Improved N-Arylation Coupling Yield

The presence of the 4-benzyloxy group on the phenyl ring significantly improves the efficiency of the palladium-catalyzed coupling with piperazine, a critical step in the synthesis of complex drug intermediates. In a direct comparison using identical reaction conditions, the coupling of piperazine with 4-(benzyloxy)phenyl bromide yields the target compound with an isolated yield of 89.1% . In contrast, analogous couplings with unsubstituted aryl halides under similar Pd-catalyzed conditions typically exhibit yields in the 60-75% range . This enhanced reactivity can be attributed to the electron-donating effect of the para-benzyloxy substituent, which stabilizes the oxidative addition intermediate.

N-Arylation Yield
Cross-study comparable
89.1% isolated yield
vs. unsubstituted N-phenylpiperazine (60–75% yield)
Supports process-scale economics
Pd-catalyzed coupling; electron-donating effect of para-benzyloxy group
Synthetic Chemistry Process Development N-Arylation

CNS-Optimized LogP Profile

The benzyloxy group provides an optimal balance of lipophilicity for central nervous system (CNS) penetration. The calculated partition coefficient (LogP) for 1-[4-(benzyloxy)phenyl]piperazine is 2.87 . This value falls within the ideal LogP range of 2-4 for CNS drug candidates, predicting good passive permeability across the blood-brain barrier. In contrast, its deprotected phenolic analog (LogP estimated ~1.2-1.5) would be significantly less permeable, while the unsubstituted N-phenylpiperazine (LogP ~1.9) [1] is also below this optimal window. The benzyloxy group thus provides a 'goldilocks' hydrophobicity profile that is critical for achieving target exposure in neurological assays.

CNS LogP Profile
Reported
LogP 2.87
N-phenylpiperazine ~1.9; deprotected analog ~1.2–1.5
Aligns with CNS drug-like LogP range
Calculated values; experimental validation recommended
CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Salt Form Solubility Comparison

The free base form of 1-[4-(benzyloxy)phenyl]piperazine has an estimated water solubility of 270.9 mg/L at 25°C [1]. While this is adequate for many organic syntheses, it may be limiting for in vitro assays requiring higher aqueous concentrations. The hydrochloride salt form directly addresses this limitation. The dihydrochloride salt is reported to be 'soluble in water and various organic solvents' , while the monohydrochloride salt exhibits a melting point of 210°C, indicative of a stable crystalline form suitable for reproducible solution preparation [2]. This stands in contrast to the free base, which is a solid with no defined melting point specification from vendors.

Salt Form Solubility
Reported
HCl salt: water soluble
Free base: 270.9 mg/L
Free base vs. hydrochloride salt
HCl salt supports in vitro assay concentrations
Melting point 210°C indicates batch consistency; data to verify
Assay Development Solubility Biophysical Characterization

Benzyloxy Group: Traceless Protection

The 4-benzyloxy group is not merely a lipophilic element; it functions as a protecting group for a phenol that can be quantitatively cleaved by hydrogenolysis. This enables a divergent synthetic strategy not possible with simple N-arylpiperazines. A patented synthetic route demonstrates the utility of this approach: 1-[4-(benzyloxy)phenyl]piperazine is first elaborated to a complex intermediate (XIII), and the benzyl group is then cleanly removed via hydrogenation (H₂, 80 psi, Pd/C, 70°C) to reveal a free phenolic hydroxyl group for further functionalization [1]. In contrast, an analog like N-phenylpiperazine offers no such handle for late-stage diversification, limiting its value as a versatile building block.

Latent Phenol Handle
Class-level inference
Hydrogenolysis cleaves benzyl to reveal free –OH
N-Phenylpiperazine offers no protected functionality
Enables late-stage diversification strategies
Reported conditions: H₂, Pd/C; traceless protection
Synthetic Chemistry Drug Discovery Prodrug Design

Research Applications of 1-[4-(Benzyloxy)phenyl]piperazine


CNS Drug Discovery with Brain Penetration

Medicinal chemistry teams focused on neurological targets should prioritize this compound as a core scaffold. Its LogP of 2.87 positions it squarely within the optimal range for CNS drug candidates, providing a significant advantage in achieving adequate brain exposure compared to less lipophilic piperazine analogs. This property is critical for programs targeting conditions such as depression, anxiety, or neurodegenerative diseases where the target receptors reside within the central nervous system [1].

Late-Stage Functionalization Handle

Process chemists and discovery teams seeking a versatile building block should select this compound for its latent functionality. The 4-benzyloxy group acts as a traceless protecting group for a phenol . This allows for the construction of complex molecular architectures where the piperazine core is elaborated with other moieties before the final unveiling of a phenolic handle, which can then be used for further conjugation or to improve aqueous solubility of the final drug candidate. This divergent synthetic strategy is not possible with simpler N-arylpiperazines.

Soluble Form for In Vitro Assays

For researchers performing in vitro binding assays or functional cell-based assays, the hydrochloride salt form is the preferred procurement option. The free base has a limited aqueous solubility (estimated 270.9 mg/L) , which can complicate the preparation of accurate stock solutions. The hydrochloride salt offers a clear advantage, providing improved solubility [1] and a well-defined melting point (210°C) [2] that ensures batch-to-batch consistency and reliable experimental outcomes.

High-Yield Route to Complex Intermediates

This compound is the preferred choice for synthetic routes where high yield in the initial C-N bond-forming step is critical for overall process economy. The 4-benzyloxy group enhances the efficiency of the palladium-catalyzed N-arylation step , providing yields approaching 90%. This reduces material costs and simplifies purification, making it an ideal starting material for the multi-step synthesis of complex drug candidates, as exemplified in the preparation of dual NK1 antagonist/serotonin reuptake inhibitors [1].

Application
Selection Property
Validation Focus
CNS Ligand Design
CNS-permeability-oriented LogP profile
Reported LogP within CNS drug-like range
Late-Stage Diversification
Latent phenol functionality
Hydrogenolysis efficiency and orthogonality
In Vitro Assay Preparation
Salt form solubility advantage
Solution stability and stock reproducibility
Multi-Step Synthesis
High-efficiency N-arylation step
Coupling yield consistency

Technical Documentation Hub

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56 linked technical documents
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